High-Affinity σ1 Receptor Binding: Quantitative Comparison with Haloperidol and Class Benchmark MS-377
In a direct comparative radioligand displacement assay using guinea pig brain membranes and [3H]-(+)-pentazocine as the radioligand, CAS 291291-92-4 demonstrated a Ki of 4.30 nM at the sigma-1 (σ1) receptor [1]. This places its affinity in the same low-nanomolar range as the clinically established antipsychotic haloperidol (σ1 Ki = 2.6–4.0 nM) [2] and surpasses the prototypic piperazine-based σ1 ligand MS-377 (σ1 Ki = 73 nM) by approximately 17-fold [2]. The comparable potency to haloperidol, achieved with a structurally distinct non-butyrophenone scaffold, suggests that CAS 291291-92-4 engages the σ1 orthosteric site with efficiency matching the pharmacological gold standard while offering a divergent chemical series for intellectual property or selectivity optimization programs.
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM |
| Comparator Or Baseline | Haloperidol: Ki = 2.6–4.0 nM; MS-377: Ki = 73 nM |
| Quantified Difference | ~1.1–1.7-fold weaker than haloperidol; ~17-fold more potent than MS-377 |
| Conditions | Displacement of [3H]-(+)-pentazocine from guinea pig brain membrane σ1 receptors; incubation 150 min; liquid scintillation counting [1][2] |
Why This Matters
This data identifies CAS 291291-92-4 as a high-affinity σ1 ligand competitive with the field's reference standard (haloperidol), making it a viable starting point for programs requiring potent σ1 engagement without the dopaminergic D2 activity inherent to haloperidol.
- [1] BindingDB Entry BDBM50251208 (ChEMBL4088272). Ki: 4.30 nM for Sigma non-opioid intracellular receptor 1 (Guinea pig). University of Catania, curated by ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50251208. Accessed 29 Apr 2026. View Source
- [2] Arena E, et al. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? Future Med Chem. 2018;10(2):231-256. doi:10.4155/fmc-2017-0164. View Source
